molecular formula C9H8BrN3 B1287520 4-(4-bromo-1H-pyrazol-1-yl)aniline CAS No. 681441-17-8

4-(4-bromo-1H-pyrazol-1-yl)aniline

Cat. No. B1287520
M. Wt: 238.08 g/mol
InChI Key: HCCGFLDVFPCSOV-UHFFFAOYSA-N
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Description

The compound "4-(4-bromo-1H-pyrazol-1-yl)aniline" is a derivative of aniline and pyrazole, characterized by the presence of a bromine atom on the pyrazole ring. This structure is related to various compounds that have been studied for their molecular structure, vibrational frequencies, and potential applications in fields such as nonlinear optics, antimicrobial activity, and as intermediates in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves reactions with primary and secondary amines, as described for the production of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, which have shown remarkable analgesic activity . Another example includes the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which have been evaluated for antiviral activity . These methods typically involve condensation reactions or reductive alkylation steps, which are common in the synthesis of aniline derivatives.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and compared with experimental data. For instance, the optimized molecular structure and vibrational assignments of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were studied using Gaussian09 software, and the results were in agreement with experimental infrared bands . The geometrical parameters of these molecules often correlate with X-ray diffraction (XRD) data, providing insights into the stability and charge transfer within the molecules.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be inferred from studies on their interactions with other molecules. For example, molecular docking studies suggest that certain pyrazole compounds might exhibit inhibitory activity against enzymes and could act as anti-neoplastic agents . Additionally, the catalytic activity of cadmium(II) complexes with bidentate pyrazole ligands in the polymerization of methyl methacrylate (MMA) has been explored, indicating the influence of molecular geometry on the polymerization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole aniline derivatives are closely related to their molecular structure. The presence of substituents such as bromine atoms can significantly affect the molecule's electron distribution, as seen in the molecular electrostatic potential (MEP) analysis, where the negative charge is often localized around electronegative groups . The first hyperpolarizability of these compounds is also calculated to assess their potential in nonlinear optics. Furthermore, the antimicrobial and antioxidant activities of these compounds have been tested, with some showing significant effects against microbial strains and acting as scavenging agents .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : The compound “4-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride” is a chemical reagent used in the synthesis of various pharmaceutical compounds .
    • Method of Application : This compound is typically used as a building block in the synthesis of more complex molecules. The specific procedures and parameters would depend on the target molecule being synthesized .
    • Results or Outcomes : The use of this compound in pharmaceutical synthesis can lead to a wide range of potential outcomes, depending on the specific reactions involved .
  • Scientific Field: Pharmacology

    • Application : Imidazole-containing compounds, which share some structural similarities with “4-(4-bromo-1H-pyrazol-1-yl)aniline”, have been found to exhibit a broad range of biological activities .
    • Method of Application : These compounds are typically synthesized in a laboratory setting and then tested for biological activity using various in vitro and in vivo models .
    • Results or Outcomes : Imidazole derivatives have been found to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Scientific Field: Organic Synthesis

    • Application : The compound “4-Bromopyrazole” may be used in the preparation of “4-bromo-1-(2-chloroethyl)-1H-pyrazole”. It may also be used as a starting material in the synthesis of "1,4’-bipyrazoles" .
    • Method of Application : This compound is typically synthesized in a laboratory setting and then used as a building block in the synthesis of more complex molecules .
    • Results or Outcomes : The use of this compound in organic synthesis can lead to a wide range of potential outcomes, depending on the specific reactions involved .
  • Scientific Field: Drug Development

    • Application : “4-Bromo-1H-pyrazole” is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
    • Method of Application : This compound is typically synthesized in a laboratory setting and then used as a building block in the synthesis of more complex molecules .
    • Results or Outcomes : The use of this compound in drug development can lead to a wide range of potential outcomes, depending on the specific reactions involved .
  • Scientific Field: Heterocyclic Chemistry

    • Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
    • Method of Application : Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
    • Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
  • Scientific Field: Anti-tubercular Potential

    • Application : 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole (Scheme 35) and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .
    • Method of Application : These compounds are typically synthesized in a laboratory setting and then tested for biological activity using various in vitro and in vivo models .
    • Results or Outcomes : Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper protective measures should be taken while handling this compound .

Future Directions

The future directions for “4-(4-bromo-1H-pyrazol-1-yl)aniline” and its derivatives could involve further exploration of their synthesis methods and pharmacological properties . Given their wide range of biological activities, these compounds could be potential candidates for drug development .

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCGFLDVFPCSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598878
Record name 4-(4-Bromo-1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-1H-pyrazol-1-yl)aniline

CAS RN

681441-17-8
Record name 4-(4-Bromo-1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromo-1H-pyrazol-1-yl)aniline
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